molecular formula C12H18N2O2 B8530710 5-(Azetidin-3-yloxy)-2-tert-butoxypyridine

5-(Azetidin-3-yloxy)-2-tert-butoxypyridine

Cat. No. B8530710
M. Wt: 222.28 g/mol
InChI Key: SYPXQCJHAPOPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yloxy)-2-tert-butoxypyridine is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Azetidin-3-yloxy)-2-tert-butoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azetidin-3-yloxy)-2-tert-butoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Azetidin-3-yloxy)-2-tert-butoxypyridine

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

5-(azetidin-3-yloxy)-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11-5-4-9(8-14-11)15-10-6-13-7-10/h4-5,8,10,13H,6-7H2,1-3H3

InChI Key

SYPXQCJHAPOPFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C=C1)OC2CNC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl 3-hydroxyazetidine-1-carboxylate (2.3 g) and 6-tert-butoxypyridin-3-ol (1.5 g) were mixed with THF (25 ml), and triphenylphosphine (4 g) was added thereto. A 1.9 M DIAD/toluene solution (8 ml) was added dropwise thereto, followed by stirring at 55° C. overnight. The reaction mixture was concentrated under reduced pressure. The obtained residue was mixed with ethanol (25 ml), and 10% palladium carbon (800 mg) were added thereto, followed by stirring at room temperature for 5 hours under hydrogen atmosphere. The reaction mixture was filtered using Celite as a filtration adjuvant, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH) to obtain 5-(azetidin-3-yloxy)-2-tert-butoxypyridine (595 mg).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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